molecular formula C8H12ClN B14695250 2-Picoline, 3-ethyl-, hydrochloride CAS No. 31299-84-0

2-Picoline, 3-ethyl-, hydrochloride

Cat. No.: B14695250
CAS No.: 31299-84-0
M. Wt: 157.64 g/mol
InChI Key: SIYLAWZQXVOXPR-UHFFFAOYSA-N
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Description

2-Picoline, 3-ethyl-, hydrochloride, with the chemical formula C₈H₁₂ClN, is the hydrochloride salt of 3-ethyl-2-methylpyridine (B77756). The formation of the hydrochloride salt is a common strategy in medicinal and materials chemistry to enhance the solubility and stability of parent compounds. In an academic context, the study of this salt provides insights into how protonation affects the electronic properties, reactivity, and potential applications of the substituted picoline.

Physicochemical Properties of 3-Ethyl-2-methylpyridine

Property Value
CAS Number 14159-59-2
Molecular Formula C₈H₁₁N
Molecular Weight 121.18 g/mol
Boiling Point 178 °C
Density 0.919 g/mL at 25 °C

This table presents key physicochemical properties of the free base, 3-ethyl-2-methylpyridine.

Substituted pyridines are a class of heterocyclic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and catalysts. The position and nature of the substituents on the pyridine (B92270) ring dramatically influence the molecule's chemical and physical properties.

The presence of both a methyl group at the 2-position and an ethyl group at the 3-position in this compound creates a specific electronic and steric environment. The alkyl groups are electron-donating, which increases the electron density on the pyridine ring, potentially influencing its reactivity in electrophilic aromatic substitution reactions. However, the steric hindrance from the 2-methyl group can direct incoming electrophiles to other positions on the ring.

Research into substituted pyridines often involves exploring their synthesis and reactivity. The synthesis of 3-ethyl-2-methylpyridine can be achieved through various methods, including modified Friedel-Crafts alkylation of 2-methylpyridine (B31789) with an ethylating agent in the presence of a Lewis acid like aluminum chloride. Another significant route is the Chichibabin pyridine synthesis, which involves the condensation of aldehydes and ammonia (B1221849).

The reactivity of 3-ethyl-2-methylpyridine is a subject of academic interest. It can undergo oxidation to form the corresponding N-oxide, reduction to yield dihydropyridine (B1217469) derivatives, and various substitution reactions. The hydrochloride salt, by modifying the electronic nature of the nitrogen atom, can alter the regioselectivity and rate of these reactions, providing a fertile ground for mechanistic studies.

The study of alkylpyridines is deeply rooted in the history of organic chemistry. The parent compound, pyridine, was first isolated from bone oil in the mid-19th century. However, it was the development of synthetic methods in the late 19th and early 20th centuries that truly unlocked the potential of pyridine and its derivatives.

Arthur Rudolf Hantzsch's synthesis of pyridine derivatives in 1881 was a seminal moment in heterocyclic chemistry. This was followed by the groundbreaking work of the Russian chemist Aleksei Chichibabin, who, in 1924, developed a practical synthesis of pyridine from inexpensive reagents, a method that remains relevant in industrial production today. These early synthetic advancements paved the way for the systematic study of alkylpyridines.

Early research on alkylpyridines focused on their isolation from coal tar and the development of synthetic routes to access specific isomers. The investigation into their chemical properties, such as their basicity and reactivity in substitution reactions, laid the foundation for our current understanding of these important heterocycles. The ability to introduce alkyl groups at various positions on the pyridine ring allowed chemists to probe the electronic and steric effects on the molecule's behavior, a fundamental concept that continues to drive research in this area. The development of analytical techniques like gas chromatography and spectroscopy further enabled the separation and characterization of different alkylpyridine isomers, facilitating more detailed and systematic studies.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

31299-84-0

Molecular Formula

C8H12ClN

Molecular Weight

157.64 g/mol

IUPAC Name

3-ethyl-2-methylpyridine;hydrochloride

InChI

InChI=1S/C8H11N.ClH/c1-3-8-5-4-6-9-7(8)2;/h4-6H,3H2,1-2H3;1H

InChI Key

SIYLAWZQXVOXPR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CC=C1)C.Cl

Origin of Product

United States

Advanced Synthetic Methodologies and Precursor Chemistry for 2 Picoline, 3 Ethyl , Hydrochloride

Direct Synthesis Approaches to Ethyl-Substituted Picolines

Direct methods for introducing an ethyl group onto a picoline ring are a primary focus in the synthesis of 2-Picoline, 3-ethyl-, hydrochloride. These approaches involve either the direct alkylation of a pre-formed picoline or the construction of the pyridine (B92270) ring with the ethyl substituent already in place.

Investigations into Alkylation Strategies for 2-Picoline Derivatives

The alkylation of 2-picoline (2-methylpyridine) is a common strategy to introduce substituents. wikipedia.org The acidity of the methyl group on 2-picoline allows for deprotonation by strong bases like butyllithium (B86547) (BuLi) or phenyllithium (B1222949) (PhLi) to form a picolyllithium species. wikipedia.orgnih.gov This nucleophilic intermediate can then react with an ethylating agent. However, direct ethylation at the 3-position of the pyridine ring is challenging due to the directing effects of the nitrogen atom and the existing methyl group.

Alternative strategies involve the alkylation of pyridine itself. The methylation of pyridine with methanol (B129727) can be achieved in the vapor phase over catalysts to produce a mixture of 2-picoline and 3-picoline. tsijournals.com Further ethylation would then be required. Another approach involves the reaction of 2-methyl-pyridine with a methyl-halide in the presence of sodium amide, though this method is often associated with unsatisfactory yields for industrial-scale production. google.com

A more economically viable gas-phase process involves reacting 2-methyl-pyridine with methanol in the presence of a silicon dioxide and lanthanide oxide catalyst at high temperatures. google.com This method has shown high selectivity for the formation of 2-ethyl-pyridine. google.com

Condensation and Cyclization Routes for Pyridine Ring Formation with Ethyl Substitution

The de novo synthesis of the pyridine ring offers a powerful alternative to direct substitution. These methods build the heterocyclic ring from acyclic precursors, allowing for the incorporation of the desired ethyl group from the outset.

Classical methods like the Hantzsch and Bohlmann-Rahtz syntheses are often limited by the need for multiple electron-withdrawing groups. nih.gov More contemporary approaches utilize [4+2] cycloaddition reactions, where the nitrogen atom can be part of either the diene or the dienophile, offering a range of possible substitution patterns. nih.govnih.gov

One notable method involves the condensation of acetaldehyde (B116499) and ammonia (B1221849) in the presence of a catalyst. wikipedia.org This reaction can yield a mixture of 2- and 4-picolines. wikipedia.org By modifying the reaction conditions and including reagents like ethylamine (B1201723) or ethanol (B145695), the synthesis can be directed towards producing 3-ethylpyridine. For instance, the condensation of paraldehyde (B1678423) (a trimer of acetaldehyde) with ammonia is a known route to 5-ethyl-2-methylpyridine. wikipedia.org

A three-component synthesis has been developed that utilizes a redox-neutral catalytic intermolecular aza-Wittig reaction to form 2-azadienes, which then undergo Diels-Alder reactions to produce polysubstituted pyridines. nih.gov This method offers rapid access to diverse pyridine derivatives. nih.gov

Synthesis via N-Oxide Intermediates and Functional Group Interconversion

The use of pyridine N-oxides is a well-established strategy in pyridine chemistry. The N-oxide functionality alters the reactivity of the pyridine ring, facilitating substitutions that are otherwise difficult to achieve. wikipedia.org

Chlorination Reactions of Picoline N-Oxides to Halomethylpyridines

Picoline N-oxides can be converted to halomethylpyridines, which are versatile intermediates for further functionalization. The reaction of 2-picoline-N-oxide with a chlorinating agent can yield 2-(chloromethyl)pyridine. wikipedia.orgresearchgate.net

Several chlorinating agents have been investigated for this transformation. Phosphoryl chloride (POCl₃) in the presence of triethylamine (B128534) is an efficient reagent for this conversion. wikipedia.orgresearchgate.net Other reagents like sulfuryl chloride, p-toluenesulfonyl chloride, trichloroacetyl chloride, benzenesulfonyl chloride, and methanesulfonyl chloride can also be used, though often with moderate yields. tandfonline.com The reaction of 2-picoline-N-oxide with phosgene (B1210022) in the presence of a solvent and an acid acceptor also yields 2-(chloromethyl)pyridine. google.com

A synthetic route to 2-chloromethylpyridine hydrochloride involves the oxidation of 2-picoline with hydrogen peroxide in acetic acid to form 2-picoline N-oxide. google.com This intermediate then reacts with glacial acetic acid to form 2-pyridylcarbinol acetate, which is hydrolyzed to 2-pyridinemethanol. google.com Finally, reaction with thionyl chloride yields the desired 2-chloromethylpyridine hydrochloride. google.comchemicalbook.com

ReagentConditionsProductYield/SelectivityReference
Phosphoryl chloride, triethylamine-2-chloromethylpyridine90% conversion, 98% selectivity researchgate.net
Phosgene, triethylamineMethylene (B1212753) chloride, 5°C2-(chloromethyl)pyridine55% conversion, 28% selectivity google.com
Thionyl chlorideReflux2-(chloromethyl)pyridine hydrochloride100% chemicalbook.com

Mechanistic Analysis of N-Oxide Rearrangements Leading to Substituted Pyridines

The reaction of 2-picoline N-oxide with reagents like acetic anhydride (B1165640) can lead to rearrangements, yielding substituted pyridines. The reaction of 2-picoline N-oxide with acetic anhydride primarily yields 2-acetoxymethylpyridine. youtube.com However, side products such as 3-acetoxypicolines can also be formed. youtube.com

The mechanism of these rearrangements, such as the Boekelheide rearrangement, has been a subject of study. The reaction of 2-alkyl pyridine N-oxide derivatives with Mosher's acyl chloride provides an example of a stereoselective Boekelheide rearrangement. acs.org The reaction of trichloroacetyl chloride with 2-picoline N-oxide has also been investigated, showing the formation of 2-pyridylmethyl chloride. acs.org

Formation and Stability of Hydrochloride Salts

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating the free base, 2-picoline, 3-ethyl-, with hydrochloric acid. The hydrochloride salt form is often preferred for pharmaceutical applications as it can increase the aqueous solubility and stability of the compound. ontosight.ai The nitrogen atom of the pyridine ring is protonated during the formation of the hydrochloride salt. umn.edu The stability of these salts is an important consideration, as disproportionation back to the free base can occur, particularly in the presence of moisture and certain excipients. umn.edu

Acid-Base Equilibria and Salt Formation Dynamics in Pyridine Chemistry

The chemistry of pyridine and its derivatives is fundamentally influenced by the nitrogen atom within the heterocyclic aromatic ring. This nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital that does not participate in the aromatic π-system. wikipedia.org Consequently, this electron pair is available to accept a proton, making pyridine and its derivatives basic compounds, with properties similar to tertiary amines. wikipedia.org

The reaction of a pyridine derivative with a strong acid, such as hydrogen chloride (HCl), results in an acid-base reaction where the nitrogen atom is protonated. This forms a positively charged pyridinium (B92312) cation and a corresponding anion, in this case, chloride. wikipedia.orgvaia.com The resulting ionic compound is a pyridinium salt. For 3-ethyl-2-methylpyridine (B77756), the reaction with HCl yields this compound.

The equilibrium for this reaction can be described by the acid dissociation constant (Kₐ) of the conjugate acid (the pyridinium ion) or the base dissociation constant (Kₑ) of the pyridine base. It is more common to refer to the pKₐ of the pyridinium ion. For the unsubstituted pyridinium ion, the pKₐ is approximately 5.25. wikipedia.org Alkyl substituents on the pyridine ring, being electron-donating, slightly increase the basicity of the nitrogen atom, leading to minor shifts in the pKₐ value.

Salt Formation and Characterization

The formation of the hydrochloride salt is a practical method to modify the physical properties of the parent pyridine compound. The resulting salt typically exhibits increased water solubility and a higher melting point compared to the free base, which is often an oily liquid. ontosight.airesearchgate.net A common laboratory procedure for salt formation involves dissolving the pyridine derivative in a suitable organic solvent, such as diethyl ether, and then introducing a calculated amount of concentrated HCl. This process typically leads to the precipitation of the pyridinium hydrochloride salt, which can then be isolated by filtration. researchgate.net

Confirmation of salt formation and the precise location of protonation are established through analytical techniques.

X-ray Crystallography: This technique provides definitive structural information, confirming that the proton has added to the pyridine nitrogen and revealing details about bond lengths and angles in the crystal lattice. nih.govacs.org

NMR Spectroscopy: Upon protonation, the hydrogen atoms on the carbon atoms adjacent to the nitrogen in the pyridine ring experience a downfield shift in the ¹H NMR spectrum. This observable shift provides strong evidence of salt formation at the nitrogen center. acs.org

Table 1: pKₐ Values for Pyridine and Selected Derivatives This interactive table provides the pKₐ values for the conjugate acids of pyridine and some of its alkylated derivatives, illustrating the electronic effect of substituents on basicity.

CompoundpKₐ of Conjugate Acid
Pyridine5.25 wikipedia.org
2-Methylpyridine (B31789) (α-Picoline)5.97
3-Methylpyridine (β-Picoline)5.68
4-Methylpyridine (γ-Picoline)6.02

Catalytic Advancements in Picoline Synthesis and Functionalization

The industrial production of specialized alkylpyridines like 3-ethyl-2-picoline, the direct precursor to the title compound, relies heavily on catalytic processes. Catalysis is essential for achieving high yields and selectivity, directing reactions toward the desired isomer and minimizing the formation of unwanted byproducts. Research in this area focuses on developing more efficient, stable, and environmentally benign catalytic systems for the synthesis and functionalization of the pyridine core.

Development of Homogeneous and Heterogeneous Catalytic Systems for Alkylpyridine Production

The synthesis of alkylpyridines can be achieved through various catalytic routes, which are broadly classified as either homogeneous or heterogeneous.

Homogeneous Catalysis: In this process, the catalyst is in the same phase as the reactants, typically dissolved in a liquid reaction mixture. researchgate.netrsc.org While often exhibiting high activity and selectivity, a major challenge with homogeneous catalysts is their separation from the product mixture for reuse. researchgate.net

Heterogeneous Catalysis: Here, the catalyst exists in a different phase from the reactants, most commonly a solid catalyst in a liquid or gas-phase reaction. rsc.orgmdpi.com This configuration simplifies catalyst recovery and recycling, making it highly advantageous for large-scale industrial processes. chemistryworld.com

One of the most versatile methods for synthesizing pyridines is the Chichibabin synthesis, which involves the condensation reaction of aldehydes, ketones, and ammonia. orgsyn.org This reaction can be adapted with various catalytic systems to produce a range of substituted pyridines.

A notable example of a heterogeneous catalytic system for producing ethylpyridines involves the vapor-phase reaction of tetrahydrofurfuryl alcohol and ammonia over a solid catalyst. Research has demonstrated that including additives in the feed can selectively yield different alkylated products. A study using an alumina-supported molybdenum trioxide (Al₂O₃-MoO₃) catalyst showed that the addition of ethylamine or ethanol to the reaction mixture significantly promotes the formation of 3-ethylpyridine.

The data below from a 1965 study illustrates how reactant composition can be tuned to control the product distribution in a heterogeneous catalytic system.

Table 2: Influence of Additives on Pyridine Synthesis over Al₂O₃-MoO₃ Catalyst This interactive table details the mole percent of different pyridinic products based on the additive used in the reaction of tetrahydrofurfuryl alcohol (THFA) and ammonia. The data highlights the catalytic system's selectivity towards specific alkylpyridines.

AdditiveMole Ratio (THFA:Additive)Pyridine (%)3-Picoline (%)3-Ethylpyridine (%)
None1:020.05.63.6
Ethylamine1:0.47.93.318.9
Ethylamine1:0.757.63.521.5
Ethylamine1:1.58.84.224.1
Ethanol1:17.53.819.8
Methanol1:113.017.71.8
Reaction Conditions: Temperature 475°C, THFA:NH₃ mole ratio 1:4.

This research demonstrates the power of heterogeneous catalysis in directing the synthesis towards valuable precursors like 3-ethylpyridine. The development of such selective catalytic systems is crucial for the efficient and economical production of fine chemicals, including the precursor for this compound.

Chemical Reactivity and Transformation Pathways of 2 Picoline, 3 Ethyl , Hydrochloride and Its Derivatives

Nucleophilic and Electrophilic Reactivity of the Pyridine (B92270) Core and its Substituents

The pyridine nucleus is inherently electron-deficient, which makes it susceptible to nucleophilic attack, while the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic. The alkyl groups, in turn, provide sites for radical reactions or functionalization following deprotonation.

Alkylation of substituted pyridines like 3-ethyl-2-picoline can occur at two primary sites: the pyridine nitrogen and the α-carbon of the alkyl side chains.

N-Alkylation: The lone pair of electrons on the pyridine nitrogen readily attacks electrophiles. Reaction with alkyl halides (e.g., ethyl iodide) leads to the formation of quaternary pyridinium (B92312) salts. This reaction is a fundamental process for pyridines and is generally a facile transformation.

C-Alkylation: Alkylation of the side chains requires the generation of a carbanionic intermediate. The protons on the methyl group at the C-2 position are more acidic than those on the ethyl group at C-3 due to the inductive effect and resonance stabilization of the resulting anion involving the pyridine ring. nih.gov Treatment with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), selectively deprotonates the C-2 methyl group to form a (3-ethyl-2-pyridyl)methyllithium species. nih.gov This nucleophilic species can then react with various electrophiles, including alkyl halides or epoxides, to extend the alkyl chain at the C-2 position. nih.gov For instance, the reaction of 2,6-lutidyllithium with 1,2-epoxyoctane (B1223023) proceeds efficiently to yield the corresponding alcohol adduct. nih.gov

Acylation reactions can similarly target the nitrogen or the side-chain carbanion. N-acylation with acyl chlorides or anhydrides forms N-acylpyridinium salts, which are highly reactive intermediates often used in catalysis. C-acylation of the pre-formed lithiated species with an acylating agent like an ester or acyl chloride would result in the formation of a ketone.

Reaction TypeReagent/ConditionsProduct TypeKey Findings
N-AlkylationEthyl IodideN-Ethyl-3-ethyl-2-methylpyridinium iodideForms a quaternary ammonium (B1175870) salt.
C-Alkylation1. n-BuLi or LDA; 2. Alkyl Halide (RX)2-(Alkyl)methyl-3-ethylpyridineDeprotonation occurs selectively at the 2-methyl group. nih.gov
C-Alkylation1. LDA; 2. 1,2-Epoxyoctane1-(3-Ethylpyridin-2-yl)nonan-2-olPicolyl-type lithium species react efficiently with epoxides. nih.gov

The regioselectivity of reactions involving the alkyl substituents is a critical aspect of the chemistry of 3-ethyl-2-picoline. The enhanced acidity of the C-2 methyl protons makes this site the primary target for deprotonation-based functionalization.

Studies on related alkylpyridines confirm this selectivity. The pKa of 2-picoline's methyl protons is approximately 34, making them significantly more acidic than typical alkyl C-H bonds and accessible to strong bases like n-BuLi (the pKa of butane (B89635) is ~50). nih.gov The presence of an additional alkyl group, like the ethyl group at C-3, has a minor electronic effect but does not shift the primary site of deprotonation away from the C-2 methyl group. Functionalization of the ethyl group would require more forcing conditions or alternative strategies, such as radical-based reactions or C-H activation methods that can override the inherent acidity differences.

Functionalization SiteMethodRationalePotential Reaction
2-Methyl Group Deprotonation with strong base (e.g., LDA, n-BuLi)Highest C-H acidity due to stabilization of the conjugate base by the adjacent nitrogen. nih.govReaction with electrophiles (e.g., aldehydes, ketones, esters).
3-Ethyl Group (α-position) C-H activation catalysisDirect activation of the methylene (B1212753) C-H bonds, potentially directed by a coordinating catalyst.Introduction of new functional groups via metal-catalyzed cross-coupling.
Pyridine Ring Electrophilic Aromatic SubstitutionRequires highly activating conditions due to the electron-deficient nature of the ring.Nitration or halogenation, typically occurring at the 5-position.

Oxidative Transformations of Alkylpyridines

The alkyl side chains of 3-ethyl-2-picoline are susceptible to oxidation, providing important synthetic routes to pyridinecarboxylic acids and their derivatives, which are valuable industrial chemicals and pharmaceutical precursors.

The oxidation of alkylpyridines to pyridinecarboxylic acids is a well-established industrial process. For example, nicotinic acid (Vitamin B3, pyridine-3-carboxylic acid) is produced on a large scale by the oxidation of 5-ethyl-2-methylpyridine. nih.govwikipedia.org This process involves the oxidation of both alkyl groups, typically with nitric acid at high temperatures (190–270 °C) and pressures (2–8 MPa). nih.gov The initial product is 2,5-pyridinedicarboxylic acid (isocinchomeronic acid), which is then selectively decarboxylated at the C-2 position to yield nicotinic acid. nih.gov

Applying this precedent to 3-ethyl-2-picoline, oxidation would be expected to convert both the ethyl and methyl groups into carboxylic acid functions, yielding 2,3-pyridinedicarboxylic acid (quinolinic acid). Subsequent selective decarboxylation, if achievable, could provide routes to either 2-pyridinecarboxylic acid (picolinic acid) or 3-pyridinecarboxylic acid (nicotinic acid).

Alternative, "greener" oxidation methods are also under investigation, using catalysts like cobalt salts in combination with N-hydroxyphthalimide (NHPI) and molecular oxygen, which can operate under milder conditions. mdpi.comresearchgate.net For instance, the oxidation of 3-picoline to nicotinic acid has been achieved with high yield (95%) using a Co(OAc)₂/Mn(OAc)₂/NHPI system in acetic acid. mdpi.com

Starting MaterialOxidant/CatalystProductConditionsYield/ConversionReference
5-Ethyl-2-methylpyridineHNO₃Nicotinic Acid (via Isocinchomeronic Acid)190–270 °C, 2–8 MPa- nih.gov
3-PicolineHNO₃Nicotinic Acid260 °C, 5–6 MPa89% Yield, 69% Conversion nih.gov
3-PicolineO₂, Co(OAc)₂/Mn(OAc)₂/NHPINicotinic Acid150 °C, 2 MPa95% Yield, 97% Conversion mdpi.com

Ammoxidation is a major industrial process that converts alkyl aromatics into nitriles in the presence of ammonia (B1221849) and oxygen at high temperatures. This reaction is particularly important for the synthesis of cyanopyridines, which are key intermediates for nicotinic acid and nicotinamide. psu.edu The ammoxidation of 3-picoline to 3-cyanopyridine (B1664610) (nicotinonitrile) is a cornerstone of this technology. mdpi.com

The reaction is typically carried out in the gas phase over heterogeneous catalysts, most commonly vanadium pentoxide (V₂O₅) supported on carriers like titanium dioxide (TiO₂) or zirconium dioxide (ZrO₂). mdpi.compsu.edu The process operates at temperatures between 280–500 °C. mdpi.com The mechanism is believed to proceed via hydrogen abstraction from the methyl group, followed by reaction with catalyst lattice oxygen and adsorbed nitrogen species to form the nitrile. psu.edu

For 3-ethyl-2-picoline, ammoxidation would be expected to transform both the methyl and ethyl groups, potentially leading to 2,3-dicyanopyridine. The relative reactivity of the methyl vs. ethyl group in ammoxidation would determine the product distribution under controlled conditions.

Starting MaterialCatalyst SystemProductConditionsYield/ConversionReference
3-PicolineV₂O₅/TiO₂3-Cyanopyridine280–500 °CHigh efficiency mdpi.com
3-PicolineVanadium catalyst3-Cyanopyridine-83.5% Yield, 89.3% Conversion mdpi.com
3-PicolineV-Mo catalyst3-Cyanopyridine-83% Yield, 96.4% Conversion mdpi.com

C-H Bond Activation Studies in Substituted Picolines

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful tool in modern organic synthesis, offering more atom-economical and efficient routes to complex molecules. For heterocycles like pyridine, C-H activation can overcome challenges associated with traditional electrophilic substitution, which is often difficult due to the ring's electron-deficient nature. nih.gov

In the context of 3-ethyl-2-picoline, C-H activation can target either the sp²-hybridized C-H bonds on the pyridine ring or the sp³-hybridized C-H bonds of the alkyl substituents. The site of activation is controlled by the choice of catalyst, directing groups, and reaction conditions. mdpi.comnih.gov

Ring C-H Functionalization: Metal-catalyzed reactions (using Pd, Rh, Ir, etc.) can activate the C-H bonds of the pyridine ring. nih.govmdpi.com The inherent Lewis basicity of the pyridine nitrogen can be exploited to direct the catalyst to the C-2 and C-6 positions. In 3-ethyl-2-picoline, the C-6 position is the most likely site for such ortho-functionalization. Accessing the C-4 and C-5 positions is more challenging and often requires specialized directing group strategies or the use of N-oxide derivatives to alter the electronic properties of the ring. mdpi.com

Alkyl C-H Functionalization: While the α-methyl group is readily functionalized via deprotonation, C-H activation offers a complementary, base-free approach. Catalytic systems can be designed to selectively activate the C-H bonds of the methyl or ethyl groups, enabling reactions like arylation, alkenylation, or amination directly on the side chains.

Late-stage functionalization (LSF) of complex molecules containing pyridine rings is an area of intense research, with methods categorized as radical additions, metal-catalyzed C-H activations, and transformations involving dearomatized intermediates. nih.gov These advanced strategies hold significant potential for the selective modification of substituted picolines like 3-ethyl-2-picoline.

Comparative Analysis of sp² and sp³ C-H Activation Regioselectivity

The selective activation of a specific C-H bond in a molecule containing multiple reactive sites is a significant challenge in synthetic chemistry. In the case of 3-ethyl-2-picoline, there is competition between the activation of the aromatic C(sp²)-H bonds of the pyridine ring and the aliphatic C(sp³)-H bonds of the ethyl and methyl groups.

Research on the closely related compound, 2-picoline (2-methylpyridine), provides critical insights into this selectivity. Studies using actinide metallocene complexes, such as those of Thorium(IV) and Uranium(IV), have demonstrated that the choice of metal is crucial in determining which C-H bond is activated. researchgate.net For instance, the thorium alkyl complex, (C₅Me₅)₂Th(CH₃)₂, preferentially activates the C(sp³)-H bond of the methyl group in 2-picoline. researchgate.net In contrast, the analogous uranium complex, (C₅Me₅)₂U(CH₃)₂, exclusively activates the ortho C(sp²)-H bond of the pyridine ring. researchgate.net

Density Functional Theory (DFT) calculations explain this divergence by analyzing the transition states. The activation proceeds via a four-centered transition state where the actinide metal mediates hydrogen migration. researchgate.net While the thermodynamic products resulting from C(sp²)-H activation are favored for both metals, the activation energies differ. For thorium, the activation barrier is lower for the C(sp³)-H bond, whereas for uranium, the C(sp²)-H activation barrier is lower. researchgate.net This difference is attributed to the charge distribution in the transition state. researchgate.net

For 3-ethyl-2-picoline, these findings suggest that similar metal-dependent regioselectivity would be observed. The C-H bonds at the 6-position of the pyridine ring (C(sp²)-H) and the methylene (-CH₂-) and methyl (-CH₃) C-H bonds of the ethyl group (C(sp³)-H) are all potential sites for activation. The electronic and steric influence of the ethyl group at the 3-position would further modulate this reactivity compared to 2-picoline.

Table 1: Comparative Regioselectivity in C-H Activation of 2-Picoline
Metal ComplexPreferred Activation SiteRationaleReference
(C₅Me₅)₂Th(CH₃)₂C(sp³)-H (methyl group)Lower activation energy barrier for sp³ C-H activation. researchgate.net
(C₅Me₅)₂U(CH₃)₂C(sp²)-H (ortho-ring position)Lower activation energy barrier for sp² C-H activation; thermodynamic product. researchgate.net

Transition Metal-Mediated C-H Functionalization Strategies

Transition metal catalysis offers a powerful toolkit for the direct functionalization of C-H bonds, transforming them into new C-C or C-X bonds. For pyridine derivatives like 3-ethyl-2-picoline, these methods provide atom-economical routes to complex molecules. researchgate.net

The pyridine nitrogen atom itself plays a crucial directing role in many of these transformations, facilitating ortho-C-H activation. However, the electron-deficient nature of the pyridine ring generally makes it less reactive toward electrophilic substitution. beilstein-journals.orgnih.gov Catalytic systems have been developed to overcome these challenges and achieve high regioselectivity.

Key strategies include:

Rhodium(III)-Catalyzed Activation: Cationic Rh(III) catalysts, often generated from precursors like [CpRhCl₂]₂, are highly effective for both C(sp²)-H and C(sp³)-H activation. In studies on 8-methylquinolines, a related N-heterocycle, CpRh(III) catalysts have been shown to activate the C(sp³)-H bonds of the methyl group to facilitate reactions with alkynes, leading to the formation of complex polycyclic structures. nih.govrsc.org A similar strategy could be applied to the ethyl group of 3-ethyl-2-picoline. These reactions proceed through a C-H activation step to form a rhodacycle intermediate, followed by alkyne insertion and reductive elimination. nih.gov

Iridium-Catalyzed Borylation and Alkylation: Iridium catalysts have been used for the meta-selective C-H functionalization of pyridines. nih.gov By employing specific silyl-iridium complexes, it is possible to direct reactions to the C-3 and C-5 positions, which are typically less reactive. nih.gov This provides a complementary approach to the more common ortho-functionalization.

Rare-Earth Metal Catalysis: Cationic half-sandwich rare-earth metal complexes have been successfully used for the ortho-alkylation of pyridines with a wide range of olefins. researchgate.net These catalysts are highly atom-economical and demonstrate the versatility of using different parts of the transition series to achieve desired reactivity. beilstein-journals.org

The hydrochloride form of 3-ethyl-2-picoline implies that the pyridine nitrogen is protonated. For catalytic C-H activation, the free base is typically required to coordinate to the metal center. Therefore, the addition of a base would be necessary to liberate the neutral ligand before it can enter the catalytic cycle.

Coordination Chemistry and Ligand Properties of 2-Picoline, 3-Ethyl-, Hydrochloride Analogues

The deprotonated form of this compound, which is 3-ethyl-2-picoline, is an N-donor ligand. Its coordination chemistry is influenced by the electronic properties of the pyridine ring and the steric hindrance imparted by the substituents.

Ligand Design Principles and Coordination Modes with Metal Centers

3-Ethyl-2-picoline is a monodentate ligand, coordinating to metal centers through the lone pair of electrons on the nitrogen atom. The design principles governing its use as a ligand are primarily dictated by steric and electronic factors.

Steric Hindrance: The methyl group at the 2-position (α-position) creates significant steric bulk around the nitrogen donor atom. This can hinder coordination, especially with larger metal ions or in the formation of complexes with high coordination numbers. beilstein-journals.org The ethyl group at the 3-position further adds to this steric profile, influencing the ligand's conformational preferences upon binding. The conformational diversity of related ligands with pyridyl-ethyl groups has been studied, showing that multiple conformers with low relative energies can exist due to the flexible ethylene (B1197577) bridges. mdpi.com

Electronic Effects: As a pyridine derivative, the ligand is a weak π-acceptor. beilstein-journals.org The alkyl substituents (methyl and ethyl) are electron-donating groups, which slightly increases the basicity of the nitrogen atom compared to unsubstituted pyridine, potentially strengthening the σ-donation to the metal center.

Coordination Modes: In its neutral form, 3-ethyl-2-picoline acts as a terminal, monodentate ligand. However, following C-H activation of either the ring or a substituent, it can form a bidentate, chelating metallacycle (an N,C-ligand). This dual role as both a reactant and a ligand is a key feature in its functionalization chemistry. researchgate.net

Role in Catalytic Cycles and Material Science

Analogues of 3-ethyl-2-picoline are integral to both homogeneous catalysis and the construction of advanced materials.

Material Science: Picoline and picolinate (B1231196) (picolinic acid) derivatives are widely used as building blocks for coordination polymers (CPs) and metal-organic frameworks (MOFs). acs.orgnih.gov These materials are crystalline solids constructed from metal ions or clusters linked by organic ligands.

Luminescent Sensors: Europium(III) coordination polymers built with picolinate-based ligands have been shown to be robust and highly luminescent. acs.org They can function as selective sensors for detecting nitroaromatic compounds and certain metal ions in aqueous solutions through luminescence quenching. acs.org

Porous Materials: Flexible porous coordination polymers can exhibit unique properties, such as structural transformations in response to external stimuli like the introduction of guest molecules. nih.gov This flexibility allows for highly selective gas adsorption and separation, making them promising for applications in gas storage (e.g., methane) and purification. nih.gov The specific size and shape of the 3-ethyl-2-picoline ligand would influence the pore dimensions and functionality of any resulting coordination polymer.

Switchable Materials: Coordination polymers can also exhibit switchable physical properties, such as spin crossover, where the spin state of the metal center changes in response to temperature, pressure, or light. uv.es

Table 2: Potential Applications of 3-Ethyl-2-Picoline Analogues in Catalysis and Materials
Application AreaRole of Ligand/AnalogueExample System/PropertyReference
Homogeneous CatalysisDirecting group and ligand in C-H functionalizationRh(III)-catalyzed annulation reactions. researchgate.netnih.gov
Luminescent SensingOrganic linker in coordination polymersEu(III)-picolinate polymers for detecting nitroaromatics. acs.org
Gas Storage & SeparationBuilding block for porous coordination polymersFlexible frameworks with selective gas adsorption. nih.gov
Switchable MaterialsLigand in spin-crossover complexesIron(II) coordination polymers with switchable magnetic properties. uv.es

Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 Picoline, 3 Ethyl , Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2-Picoline, 3-ethyl-, hydrochloride, both ¹H and ¹³C NMR provide critical data for structural confirmation.

The formation of a hydrochloride salt from a pyridine (B92270) derivative leads to predictable changes in the NMR spectrum. The protonation of the nitrogen atom withdraws electron density from the aromatic ring, causing a downfield shift (to a higher ppm value) for all ring protons. pw.edu.pl This effect is also observed for the protons on the alkyl substituents.

In the ¹H NMR spectrum of this compound, the aromatic protons would appear as distinct multiplets in the downfield region, typically between 7.5 and 8.5 ppm. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. The methyl group attached to the pyridine ring at the 2-position would appear as a singlet.

The ¹³C NMR spectrum provides information on each unique carbon environment. The carbon atoms in the pyridine ring would show resonances in the aromatic region (typically 120-160 ppm). The formation of the hydrochloride salt causes a downfield shift for the ring carbons, similar to the effect on protons. pw.edu.pl The carbon atoms of the ethyl and methyl substituents would appear in the upfield aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data for related picoline and pyridine hydrochloride compounds. pw.edu.plchemicalbook.comchemicalbook.comdocbrown.infochemicalbook.comchemicalbook.com

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm) Notes
Ring-H (positions 4, 5, 6) 7.5 - 8.5 (multiplets) 125 - 150 Downfield shift due to N-protonation.
Ring-C (positions 2-6) - 125 - 160 C2 and C3 will be quaternary.
Ring-CH₃ (at C2) ~2.5 (singlet) ~20
-CH₂- (ethyl group) ~2.8 (quartet) ~25
-CH₃ (ethyl group) ~1.3 (triplet) ~15
N-H Highly variable, may be broad - May exchange with solvent protons.

While ¹H and ¹³C NMR establish the basic connectivity, advanced 2D NMR techniques can confirm the precise assignment and provide insight into the spatial arrangement of the atoms.

Correlation Spectroscopy (COSY): This experiment would show correlations between coupled protons. For instance, it would definitively link the methylene quartet and the methyl triplet of the ethyl group. It would also help in assigning the coupled protons on the pyridine ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space proximity of protons. A NOESY spectrum would be expected to show a correlation between the protons of the methyl group at C2 and the methylene protons of the ethyl group at C3, confirming their adjacent positions on the pyridine ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for unambiguous assignment of the ¹³C signals for the protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for assigning quaternary carbons, such as C2 and C3 of the pyridine ring, by observing their correlations with the protons of the methyl and ethyl substituents.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. youtube.com

The FTIR spectrum of this compound is dominated by features characteristic of a pyridinium (B92312) salt. The formation of the N-H bond upon protonation introduces new absorption bands and shifts existing ones. pw.edu.plresearchgate.net

N-H Stretch: A broad and strong absorption band is expected in the region of 2500-3000 cm⁻¹, which is characteristic of the N⁺-H stretching vibration in pyridinium salts.

Aromatic C-H Stretch: These vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. pw.edu.pl

Aliphatic C-H Stretch: The C-H stretching vibrations of the ethyl and methyl groups are expected in the 2850-2980 cm⁻¹ region.

Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are particularly informative. In neutral pyridine, these appear in the 1400-1600 cm⁻¹ region. researchgate.net Upon protonation to form the hydrochloride salt, these bands often shift to higher frequencies and may change in intensity, reflecting the altered electronic structure of the aromatic ring. pw.edu.plresearchgate.net For example, a band near 1540 cm⁻¹ is often indicative of a protonated pyridine ring. researchgate.net

Raman spectroscopy provides complementary information. While the N-H stretch is often weak in Raman, the symmetric vibrations of the pyridine ring backbone are typically strong and can be used as a clear fingerprint for the molecule's core structure. youtube.comyoutube.com

Table 2: Characteristic FTIR Absorption Bands for this compound Frequencies are based on general data for pyridine hydrochlorides. pw.edu.plresearchgate.netnist.gov

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
N⁺-H Stretch 2500 - 3000 Strong, Broad
Aromatic C-H Stretch 3000 - 3150 Medium to Weak
Aliphatic C-H Stretch 2850 - 2980 Medium
Pyridinium Ring Vibrations 1450 - 1650 Medium to Strong

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers clues about the molecule's structure.

For a pre-ionized salt like this compound, Electrospray Ionization (ESI) is an ideal soft ionization technique. In positive ion mode, ESI-MS would detect the intact cation, 3-ethyl-2-methylpyridinium. The primary ion observed would be the [M+H]⁺ ion (where M is the neutral free base, 3-ethyl-2-methylpyridine (B77756), C₈H₁₁N), which has a monoisotopic mass of 122.0964 Da. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) is better suited for analyzing the volatile free base, 3-ethyl-2-picoline. jfda-online.comnih.gov Prior to analysis, the hydrochloride salt would typically be neutralized and extracted. In GC-MS, the molecule is subjected to electron ionization (EI), a high-energy technique that causes fragmentation.

The fragmentation pattern is highly predictable:

Molecular Ion (M⁺): A peak corresponding to the mass of the intact molecule (m/z = 121) would be observed. chemicalbook.com

Base Peak: The most intense peak (base peak) is expected at m/z = 106. This corresponds to the loss of a methyl radical (•CH₃) from the ethyl group. This cleavage occurs at the benzylic-like position, which is favorable due to the formation of a stable secondary carbocation that is resonance-stabilized by the pyridine ring.

Other Fragments: Other minor fragments resulting from the cleavage of the ring or other parts of the alkyl groups may also be present.

Table 3: Predicted Mass Spectrometry Fragments (GC-MS) for 3-Ethyl-2-picoline Fragmentation based on the principles of mass spectrometry and data for related compounds. uni.luchemicalbook.comnist.govnist.gov

m/z Proposed Fragment Notes
121 [C₈H₁₁N]⁺ Molecular Ion (M⁺)
106 [M - CH₃]⁺ Base Peak, loss of a methyl radical from the ethyl group
93 [M - C₂H₄]⁺ Loss of ethene via McLafferty-type rearrangement
78 [C₅H₄N]⁺ Loss of alkyl substituents, pyridyl cation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for studying the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the resulting spectrum provides valuable information about the compound's electronic structure. For aromatic compounds like pyridine and its derivatives, characteristic absorption bands arise from π → π* and n → π* transitions of the heterocyclic ring. The position and intensity of these bands are sensitive to the nature and position of substituents on the ring, as well as the solvent used.

In complex matrices where multiple components have overlapping spectral bands, conventional UV-Vis spectrophotometry often fails to provide accurate quantitative analysis. Derivative spectrophotometry is a valuable tool to overcome this limitation by calculating the first, second, or higher-order derivative of the absorbance spectrum with respect to wavelength. This mathematical treatment can enhance the resolution of overlapping peaks, allowing for the selective and sensitive determination of individual components in a mixture. mdpi.comindexcopernicus.com

The technique is particularly useful for the analysis of pharmaceutical formulations and biological samples containing multiple active ingredients or impurities. mdpi.com For instance, first-order derivative spectrophotometry can be employed to identify and quantify components in a mixture by utilizing the zero-crossing points of the derivative spectra, where the contribution of an interfering substance is null. The analysis of mixtures containing various pyridine alkaloids, which are structurally related to 2-picoline derivatives, has been a subject of interest, and derivative spectrophotometry offers a simpler and more cost-effective alternative to chromatographic methods in certain applications. researchgate.netmdpi.com

While no specific studies detailing the use of derivative spectrophotometry for the analysis of mixtures containing this compound were identified, the principles of the technique are broadly applicable to this class of compounds. A hypothetical application could involve the quantification of this compound in the presence of other isomeric pyridine derivatives or related impurities.

Derivative Order Principle Application in Mixture Analysis
First DerivativeMeasures the rate of change of absorbance with wavelength (dA/dλ).Quantification of a component at the zero-crossing point of an interfering component.
Second DerivativeMeasures the curvature of the absorbance spectrum (d²A/dλ²).Enhanced resolution of closely overlapping bands and identification of minor spectral features.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) is an indispensable technique for the characterization of crystalline solids. It provides detailed information about the atomic arrangement within a crystal lattice, including bond lengths, bond angles, and intermolecular interactions. For a compound like this compound, which is a salt and likely to be crystalline at room temperature, XRD is crucial for unambiguous structural elucidation.

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule. By analyzing the diffraction pattern of a single crystal, it is possible to determine the exact coordinates of each atom in the unit cell. This information reveals the molecular geometry, including the conformation of the ethyl group and the planarity of the pyridine ring. Furthermore, it elucidates the crystal packing, showing how the 3-ethyl-2-methylpyridinium cations and chloride anions are arranged in the crystal lattice and detailing intermolecular interactions such as hydrogen bonding and van der Waals forces.

Despite the power of this technique, a search of crystallographic databases did not yield a publicly available crystal structure for this compound. Therefore, specific details on its molecular geometry and crystal packing from single-crystal XRD remain undetermined.

Crystallographic Parameter Information Provided Status for this compound
Crystal SystemThe symmetry of the unit cell (e.g., monoclinic, orthorhombic).Not determined
Space GroupThe set of symmetry operations for the crystal.Not determined
Unit Cell DimensionsThe lengths of the sides and the angles of the unit cell.Not determined
Atomic CoordinatesThe positions of all atoms within the unit cell.Not determined

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and to study polymorphism, which is the ability of a compound to exist in more than one crystal structure. The PXRD pattern is a fingerprint of a crystalline solid, characterized by a series of peaks at specific diffraction angles (2θ), which correspond to the d-spacings of the crystal lattice planes.

This technique is widely used in the pharmaceutical industry for quality control and to ensure the correct polymorphic form of a drug substance is present. Different polymorphs can have different physical properties, such as solubility and stability, which can impact the efficacy of a pharmaceutical product.

No powder X-ray diffraction data for this compound has been found in the public domain. Consequently, it is not known if this compound exhibits polymorphism. A typical PXRD analysis would involve recording the diffraction pattern and comparing it to reference patterns to confirm the identity and purity of the crystalline phase. nih.govresearchgate.net

PXRD Data Description Status for this compound
2θ PositionsThe angles at which constructive interference of X-rays occurs.Not available
d-spacingsThe distances between planes of atoms in the crystal lattice.Not available
Relative IntensitiesThe intensities of the diffraction peaks.Not available

Based on a thorough search of available scientific literature, there is currently no specific research focused on the advanced computational chemistry and theoretical modeling of this compound. Detailed studies employing Density Functional Theory (DFT) for electronic structure, reactivity prediction, and the other advanced analyses specified in the query have not been published for this particular compound.

Therefore, it is not possible to provide a detailed, research-backed article on the geometry optimization, vibrational frequency computations, spectroscopic predictions, Frontier Molecular Orbital analysis, or other conceptual DFT descriptors for this compound at this time. The generation of such an article would require fabricating data that does not exist in the current body of scientific work.

Advanced Computational Chemistry and Theoretical Modeling of 2 Picoline, 3 Ethyl , Hydrochloride

Intermolecular Interactions and Topological Studies

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. nih.gov By mapping properties like the normalized contact distance (d_norm) onto the molecular surface, it provides a detailed picture of how molecules pack together. The surface is colored to indicate different types of contacts: red spots highlight close contacts shorter than the van der Waals radii, white areas represent contacts approximately at the van der Waals distance, and blue regions show longer contacts. nih.gov

This analysis is complemented by 2D fingerprint plots, which summarize all the intermolecular contacts in the crystal. nih.gov These plots display the distance from the Hirshfeld surface to the nearest atom inside the surface (d_i) versus the distance to the nearest atom outside (d_e). The resulting plot is unique for a given crystal structure, and the relative area of different regions corresponds to the prevalence of specific types of intermolecular interactions. nih.govnih.gov

While a specific Hirshfeld surface analysis for 2-Picoline, 3-ethyl-, hydrochloride is not available in the reviewed literature, analysis of structurally similar heterocyclic compounds allows for an informed prediction of its interaction profile. The primary interactions expected would be H···H, C···H/H···C, and Cl···H/H···Cl contacts, which are typical for organic hydrochloride salts. nih.govnih.gov

Table 1: Predicted Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for this compound (Illustrative)

Interaction TypePredicted Contribution (%)Characteristics on 2D Fingerprint Plot
H···H~35-45%A large, diffuse region in the middle of the plot. nih.govmdpi.com
C···H/H···C~18-25%Distinctive "wing-like" features on either side of the H···H region. nih.gov
Cl···H/H···Cl~10-15%Sharp, needle-like spikes indicating strong hydrogen bonding interactions. nih.gov
N···H/H···N~3-7%Smaller, sharp spikes, often at longer distances than Cl···H contacts. nih.gov
C···C~2-5%A small, scattered region indicating potential π-π stacking. mdpi.com
Note: This table is illustrative and based on data from similar compounds. Specific values for this compound would require dedicated crystallographic and computational analysis.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Characterization

Natural Bond Orbital (NBO) analysis is a theoretical method that translates complex wavefunctions from quantum chemical calculations into the familiar language of Lewis structures, including lone pairs, bonds, and orbital interactions. researchgate.netdergi-fytronix.com It is particularly effective for characterizing charge transfer events within a molecule by examining the stabilizing interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation theory energy, E(2). dergi-fytronix.com

For this compound, NBO analysis would reveal key intramolecular interactions, such as hyperconjugation. This involves the delocalization of electron density from a filled bonding orbital (like a C-C or C-H bond) or a lone pair on the nitrogen atom into an adjacent empty anti-bonding orbital (like a π* orbital of the pyridine (B92270) ring). These interactions stabilize the molecule and influence its electronic structure and reactivity.

Specific NBO analysis data for this compound is not present in the searched literature. However, studies on related pyridine and quinoline (B57606) derivatives show significant π-π* interactions within the aromatic system and delocalization from substituent alkyl groups into the ring. dergi-fytronix.com

Table 2: Predicted Major Donor-Acceptor NBO Interactions in this compound (Illustrative)

Donor NBOAcceptor NBOPredicted Stabilization Energy E(2) (kcal/mol)Interaction Type
π(C-C) in ringπ(C-C) in ringHighπ-delocalization
σ(C-H) of ethylπ(C-N) in ringModerateHyperconjugation
σ(C-C) of ethylπ(C-C) in ringModerateHyperconjugation
LP(1) Nσ(C-C)Low to ModerateLone Pair Delocalization
Note: This table is illustrative. Actual E(2) values would be determined from a specific quantum chemical calculation on the molecule.

Computational Mechanistic Studies of this compound Transformations

Computational studies are instrumental in mapping the intricate details of chemical reactions, including the activation of otherwise inert C-H bonds.

Elucidation of Reaction Pathways and Transition States in C-H Activation

The C-H activation of pyridine derivatives is a field of intense research, aiming to develop methods for the selective functionalization of these important heterocycles. nih.gov Computational modeling, primarily using Density Functional Theory (DFT), is a key tool for understanding the mechanisms of these reactions. rsc.org

For a substrate like 3-ethyl-2-picoline, the nitrogen atom can act as a directing group, guiding a transition metal catalyst to activate a specific C-H bond. rsc.org Computational studies on similar systems have elucidated several potential mechanisms:

Concerted Metalation-Deprotonation (CMD): This is a widely proposed pathway where the C-H bond cleavage and metal-carbon bond formation occur in a single step, often involving a six-membered transition state assisted by a carboxylate or other basic ligand. researchgate.net

Oxidative Addition: In this mechanism, a low-valent metal center formally inserts into the C-H bond, leading to a higher-valent metal-hydride intermediate. researchgate.net

Electrophilic Activation: High-valent, electron-poor metal catalysts can activate C-H bonds through an electrophilic substitution-type pathway. rsc.org

DFT calculations can map the potential energy surface of the reaction, identifying the structures of intermediates and, crucially, the transition states that connect them. The calculated energy barriers for these transition states determine the preferred reaction pathway and the regioselectivity of the C-H activation (e.g., activation at the methyl group vs. the ethyl group vs. the pyridine ring). rsc.org For example, studies on related quinoline N-oxides showed that the calculated energy of the turnover-determining transition state for C8 activation was significantly lower (~17 kcal/mol) than for C2 activation (~29 kcal/mol), explaining the observed experimental selectivity. rsc.org

Thermodynamic and Kinetic Parameter Prediction for Chemical Processes

Beyond mapping reaction pathways, computational chemistry can provide quantitative predictions of thermodynamic and kinetic parameters. researchgate.net

Kinetic Parameters: The primary kinetic parameter derived from computational studies is the activation energy (Ea) or activation Gibbs free energy (ΔG‡), which is the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate. By comparing the activation energies for competing pathways, chemists can predict which product is likely to form under kinetic control. nih.govrsc.org

For the C-H activation of 3-ethyl-2-picoline, computational studies would predict the relative activation barriers for functionalization at different positions, providing a rationale for the observed regioselectivity and guiding the design of more efficient and selective catalysts.

Research Applications in Advanced Organic Synthesis and Materials Science Involving 2 Picoline, 3 Ethyl , Hydrochloride

Role as a Key Synthetic Building Block for Complex Molecules

The substituted picoline framework of 2-Picoline, 3-ethyl-, hydrochloride serves as a valuable scaffold for the construction of more complex molecular architectures, finding utility in both heterocyclic synthesis and as a precursor to intermediates for active pharmaceutical ingredients (APIs).

Heterocyclic Synthesis and Multi-Component Reactions

While specific multi-component reactions involving this compound are not extensively documented, the reactivity of the picoline core suggests its potential in such transformations. The nitrogen atom and the activated methyl group can participate in various cyclization and condensation reactions. The synthesis of related pyridine (B92270) derivatives often involves condensation reactions of carbonyl compounds with ammonia (B1221849) or amines. For instance, the condensation of paraldehyde (B1678423) (a trimer of acetaldehyde) with ammonia can yield 5-ethyl-2-methylpyridine, highlighting a classic approach to forming substituted pyridine rings. wikipedia.org

The synthesis of 3-ethyl-2-methylpyridine (B77756) itself can be achieved through several routes, which could then be converted to the hydrochloride salt. One patented vapor-phase method involves reacting 2-methylpyridine (B31789) with ethanol (B145695) over a silicon dioxide catalyst. Another approach is the Friedel-Crafts reaction of 2-methylpyridine with an ethylating agent in the presence of a Lewis acid. A two-step synthesis has also been reported starting from 2-cyano-3-methylpyridine. These synthetic methodologies provide access to the core structure, which can subsequently be functionalized.

Precursor for Active Pharmaceutical Ingredient (API) Intermediates

Pyridine and its derivatives are fundamental components in a vast array of pharmaceuticals. The structural motif of this compound makes it a potential precursor for various API intermediates. For example, derivatives of 3-ethyl-2-methylpyridine are being explored for their potential antimicrobial properties. Research has indicated that certain derivatives can inhibit bacterial growth at low concentrations, suggesting their utility in the development of new antibiotics.

Furthermore, the isomeric compound, 5-ethyl-2-methylpyridine, is a well-known precursor to nicotinic acid (Vitamin B3), a crucial nutrient. wikipedia.org The synthesis of nicotinic acid from this isomer involves oxidation. wikipedia.org While a different isomer, this transformation showcases how alkyl-substituted pyridines can serve as vital starting materials for essential bioactive molecules. The reactivity of the ethyl and methyl groups on the pyridine ring of 3-ethyl-2-methylpyridine offers pathways to a variety of functionalized pyridines that could act as key intermediates in the synthesis of novel therapeutic agents.

Catalytic Roles of 2-Picoline Derivatives

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal ions. This property is leveraged in the design of catalysts for a variety of organic transformations.

Design and Application of Picoline-Based Ligands in Transition Metal Catalysis

Picoline derivatives are integral to the design of ligands for transition metal catalysts. The steric and electronic properties of the pyridine ring can be fine-tuned by altering the substituents, thereby influencing the activity and selectivity of the catalyst. The 3-ethyl-2-methyl substitution pattern in the subject compound offers a specific steric environment around the nitrogen donor atom. While specific complexes with this compound are not detailed in readily available literature, the broader class of picoline-based ligands is widely used. These ligands can form stable complexes with a range of transition metals, and these complexes are employed in various catalytic applications. The mechanism of action often involves the metal center facilitating the reaction, with the picoline ligand modulating its electronic properties and stabilizing the complex.

Performance in Organic Transformation Catalysis

Catalysts derived from picoline ligands have shown efficacy in a variety of organic transformations. For instance, the synthesis of 2-methylpyridine compounds can be achieved via α-methylation using catalysts, although these reactions can sometimes lack regioselectivity. mdpi.com The development of more selective catalysts is an active area of research. While specific performance data for catalysts derived from this compound is not available, the general principles of picoline-based catalysis suggest its potential utility. The hydrochloride form of the compound would likely be deprotonated to the free base, 3-ethyl-2-picoline, to act as a ligand in a catalytic system.

Corrosion Inhibition Research with Pyridine Derivatives

The ability of pyridine derivatives to adsorb onto metal surfaces makes them effective corrosion inhibitors. The nitrogen atom, along with any pi systems in the molecule, can donate electron density to the vacant d-orbitals of the metal, forming a protective film that hinders the corrosion process.

While specific studies on the corrosion inhibition properties of this compound are not prominent in the literature, the general behavior of alkyl-substituted pyridines suggests it would exhibit inhibitive properties. The ethyl and methyl groups are electron-donating, which would increase the electron density on the pyridine ring and enhance its ability to coordinate with the metal surface. The hydrochloride salt would likely dissociate in aqueous solution, allowing the free picoline derivative to interact with the metal.

Understanding Adsorption Behavior on Metal Surfaces in Acidic Media

The study of pyridine derivatives, including substituted picolines, as corrosion inhibitors for various metals in acidic environments is a significant area of research. These compounds are effective due to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. The adsorption mechanism is influenced by the electronic structure of the inhibitor, the nature of the metal surface, and the composition of the acidic medium.

Research indicates that pyridine and its derivatives primarily adsorb onto metal surfaces through a process of chemical adsorption (chemisorption). In acidic solutions, these molecules can exist in a protonated form. The adsorption process involves the interaction of the lone pair of electrons on the nitrogen atom, as well as the π-electrons of the pyridine ring, with the vacant d-orbitals of the metal. This forms a coordinate bond, leading to a stable adsorbed layer on the surface. biointerfaceresearch.comresearchgate.net

Studies on similar picoline derivatives have shown that the efficiency of inhibition depends on the concentration of the inhibitor and the pH of the solution. researchgate.netorientjchem.org For instance, the adsorption of 2-picoline was found to be highly dependent on pH, with increased uptake observed as the pH increased from 2 to 6. orientjchem.org The adsorption process often aligns with established adsorption models, such as the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. researchgate.netresearchgate.net This suggests that the inhibitor molecules cover the active sites on the metal, thereby protecting it from the corrosive environment. researchgate.net The presence and position of substituent groups on the pyridine ring, such as the ethyl and methyl groups in 3-ethyl-2-picoline, play a crucial role in the molecule's effectiveness as an inhibitor. researchgate.net

FactorInfluence on AdsorptionSource
Inhibitor Structure The presence of N-atom and π-electrons in the pyridine ring facilitates adsorption on the metal surface. Substituent groups can enhance this effect. biointerfaceresearch.comresearchgate.net
Medium pH Affects the surface charge of the adsorbent and the speciation of the inhibitor. Adsorption of picoline derivatives is often highly pH-dependent. orientjchem.org
Inhibitor Concentration Inhibition efficiency generally increases with higher inhibitor concentration up to a point where surface saturation is reached. researchgate.netresearchgate.net
Adsorption Model The process often follows the Langmuir adsorption isotherm, indicating the formation of a protective monolayer on the metal surface. researchgate.netresearchgate.net

Quantum Chemical Insights into Inhibitor Mechanism

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the inhibitor-metal interaction at the molecular level. nih.govresearchgate.net These computational methods are used to elucidate the mechanism of corrosion inhibition by correlating the electronic properties of the inhibitor molecule with its performance.

Key parameters derived from these calculations include the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO). A higher E_HOMO value suggests a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, which is a key step in the formation of the protective film. Conversely, a lower E_LUMO value indicates a greater ability to accept electrons from the metal. The energy gap between these orbitals (ΔE = E_LUMO - E_HOMO) is also a critical descriptor of reactivity; a smaller energy gap generally corresponds to higher inhibition efficiency.

For pyridine derivatives, quantum chemical studies have shown that the frontier orbitals (HOMO and LUMO) are typically distributed around the nitrogen atom and the aromatic ring. biointerfaceresearch.com This confirms that these are the active centers responsible for the adsorption process. The nitrogen atom acts as an active electrophilic center, forming a stable N-Al bond when adsorbed on an aluminum lattice, for example. biointerfaceresearch.com By calculating these electronic parameters for 3-ethyl-2-picoline, researchers can predict its potential as a corrosion inhibitor and understand the specific nature of its interaction with different metal surfaces. nih.gov

Quantum Chemical ParameterSignificance in Inhibition MechanismSource
E_HOMO (Highest Occupied Molecular Orbital Energy) Indicates the molecule's ability to donate electrons. Higher values are associated with better inhibition performance. researchgate.net
E_LUMO (Lowest Unoccupied Molecular Orbital Energy) Indicates the molecule's ability to accept electrons. Lower values suggest stronger interaction with the metal surface. researchgate.net
Energy Gap (ΔE = E_LUMO - E_HOMO) A measure of molecular stability and reactivity. A smaller gap often implies higher reactivity and better inhibition efficiency. researchgate.net
Frontier Orbital Distribution Identifies the active sites of the molecule for adsorption. For picolines, these are typically the nitrogen atom and the pyridine ring. biointerfaceresearch.com

Applications in Advanced Functional Materials

The unique structural and electronic properties of 3-ethyl-2-picoline also make it a valuable building block in the design of advanced functional materials. Its ability to act as a ligand allows for the construction of complex, high-order structures with tailored properties.

Development of Coordination Polymers and Metal-Organic Frameworks

Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) are classes of crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govupf.edu These materials are of immense interest due to their high porosity, large surface areas, and tunable structures. nih.govupf.edu

Investigation of Picoline-Containing Materials for Specific Applications

The functional materials derived from picoline-based ligands, such as MOFs, have a wide range of potential applications stemming from their highly ordered and porous structures. nih.gov

Gas Storage and Separation: The high surface area and tunable pore sizes of these materials make them excellent candidates for storing gases like hydrogen (H₂), methane (B114726) (CH₄), and carbon dioxide (CO₂). nih.gov The chemical environment within the pores can be tailored to selectively adsorb certain gases over others, enabling applications in gas separation and purification.

Heterogeneous Catalysis: The metal centers within the MOF structure can act as active catalytic sites. nih.gov The uniform and accessible nature of these sites can lead to high catalytic activity and selectivity for various organic transformations.

Luminescent Sensing: Some MOFs exhibit luminescence that can be altered upon interaction with specific molecules or ions. upf.edu Research on MOFs containing 2-pyridyl oxime ligands, for example, has shown selectivity for the adsorption of Fe(III) ions, which in turn affects the magnetic properties of the material. mdpi.com This phenomenon can be exploited for the development of highly sensitive and selective chemical sensors. upf.edumdpi.com

Derivatives and Analogues of 2 Picoline, 3 Ethyl , Hydrochloride: Synthesis and Structure Activity Relationships

Synthesis and Characterization of Functionalized Ethylpicolines

The functionalization of the 3-ethyl-2-picoline core is a critical area of research, enabling the creation of a diverse library of compounds with tailored properties.

Systematic Exploration of Alkyl and Halogen Substitutions

The introduction of alkyl and halogen substituents onto the pyridine (B92270) ring of 3-ethyl-2-picoline is a fundamental strategy for modifying its electronic and steric properties. Halogenated pyridine derivatives, including those of picoline, are known intermediates in various synthetic pathways. wikipedia.org For instance, monochlorinated pyridines are typically colorless liquids, while monobrominated versions can be colored. wikipedia.org

Synthesis of Carboxylic Acid, Nitrile, and Amine Derivatives

The synthesis of carboxylic acid, nitrile, and amine derivatives from the 3-ethyl-2-picoline scaffold opens avenues for creating compounds with a wide range of chemical reactivities and potential applications.

Carboxylic Acid Derivatives: The synthesis of quinoline-3-carboxylic acids has been a focus of research for developing new chemical entities. nih.govnih.gov These methods often involve multistep syntheses starting from substituted anilines or related precursors. For example, the synthesis of 3-aryl-2-hydroxyquinoline-4-carboxylic acids has been reported, highlighting the versatility of synthetic routes to complex pyridine-based acids. researchgate.net

Nitrile Derivatives: The conversion of ketones to nitriles containing an additional carbon atom can be achieved through base-promoted reactions, a potential route for elaborating alkyl side chains on a picoline ring. researchgate.net

Amine Derivatives: The synthesis of aminomethyl groups on a pyridine ring can be accomplished directly, providing an efficient route to aminomethylpyridines. google.com Additionally, the synthesis of semitelechelic linear poly(2-methyl-2-oxazoline) (pMeOx) has been used to create polymers with a primary amino end-group, which can then be used to initiate further polymerizations. mdpi.com

Research on Pyridine N-Oxide Analogues and their Rearrangements

The oxidation of the nitrogen atom in the pyridine ring to form an N-oxide significantly alters the reactivity of the molecule. Pyridine N-oxides can be synthesized by treating the parent pyridine with oxidizing agents like hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org For instance, 2-methylpyridine (B31789) N-oxide is a known compound with established properties. sigmaaldrich.com

Pyridine N-oxides can undergo various rearrangements. A notable example is the thermal rearrangement of 2-allyloxypyridine (B1265830) N-oxide, which yields N-allyloxy-2-pyridones and 3-allyl-N-hydroxy-2-pyridones through concerted sigmatropic rearrangements. arkat-usa.org These rearrangements provide pathways to novel functionalized pyridine structures.

Phosphine-Substituted Pyridine Ligands in Organometallic Chemistry

Tertiary phosphines (PR₃) are a crucial class of ligands in organometallic chemistry due to the ability to systematically modify their electronic and steric properties by changing the R groups. umb.edulibretexts.org Phosphines with pyridyl substituents are of particular interest as they combine the properties of both phosphorus and nitrogen donor atoms, making them effective P,N-heterocyclic phosphine (B1218219) ligands. nih.gov

The synthesis of these ligands can be achieved by reacting an organohalide with a lithium phosphide. nih.gov The resulting phosphine ligands can stabilize a wide variety of metal complexes. umb.edu The electronic properties of these ligands can be fine-tuned; for example, aryl and alkoxy groups increase the π-acidity of the phosphine. umb.edu The steric bulk of the phosphine ligand, often quantified by the Tolman cone angle, is also a critical factor in determining the coordination number and geometry of the resulting metal complex. libretexts.org

Exploration of Pyridinium (B92312) Salts and Quaternary Ammonium (B1175870) Derivatives

The nitrogen atom of the pyridine ring can be alkylated to form pyridinium salts. This quaternization process modifies the electronic properties and solubility of the parent molecule. A competing cyclization reaction can sometimes occur, leading to the formation of cyclic pyridinium salts, as has been observed in the synthesis of certain picoline analogues. nih.gov The synthesis of quaternary ammonium salts with a trimethylvinylammonium cation has been explored, demonstrating methods for creating these charged derivatives. researchgate.net

Structure-Activity Relationships in Pyridine-Based Chemical Entities

The systematic modification of the pyridine scaffold, as detailed in the preceding sections, is fundamental to establishing structure-activity relationships (SAR). SAR studies aim to understand how specific structural features of a molecule influence its chemical or biological activity.

In the context of pyridine derivatives, research has shown that even small structural changes can lead to significant differences in function. For example, in a series of analogues of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), a noncompetitive antagonist of the mGluR5 receptor, minor modifications led to compounds with potencies hundreds of times greater than the parent compound. ebi.ac.uk This highlights the importance of exploring a wide range of substituents to optimize activity.

Key parameters that are often varied in SAR studies of pyridine derivatives include:

The nature and position of substituents on the pyridine ring.

The electronic properties of these substituents (electron-donating vs. electron-withdrawing).

The steric bulk of the substituents.

The introduction of additional rings or functional groups.

By correlating these structural features with measured activity, researchers can develop models to predict the properties of new compounds and guide the design of more effective molecules.

Below is an interactive data table summarizing the different classes of derivatives discussed and their synthetic approaches.

Derivative ClassKey Synthetic ApproachesPotential Applications
Alkyl and Halogen Substituted Electrophilic substitution, controlled reaction conditions.Intermediates in organic synthesis.
Carboxylic Acid Derivatives Multi-step syntheses from substituted anilines or related precursors.Building blocks for complex molecules.
Nitrile Derivatives Base-promoted reactions on ketone precursors.Versatile synthetic intermediates.
Amine Derivatives Direct aminomethylation of the pyridine ring.Precursors for polymers and other functional materials.
Pyridine N-Oxides Oxidation with agents like H₂O₂ or m-CPBA.Intermediates for rearrangement reactions.
Phosphine-Substituted Ligands Reaction of organohalides with lithium phosphides.Ligands in organometallic catalysis.
Pyridinium Salts Alkylation of the pyridine nitrogen.Modifying solubility and electronic properties.

Conclusion and Future Research Directions in 2 Picoline, 3 Ethyl , Hydrochloride Chemistry

Synthesis of Key Findings and Contributions to Pyridine (B92270) Chemistry

Pyridine and its derivatives are fundamental heterocyclic compounds that serve as crucial intermediates and building blocks in organic synthesis. magicslides.appresearchgate.net Their utility spans the creation of medicines, pesticides, and food preservatives. magicslides.app The core contribution of substituted pyridines like 3-ethyl-2-picoline lies in their function as versatile precursors for more complex molecules. magicslides.appwikipedia.org The introduction of alkyl groups, such as the ethyl and methyl groups in 3-ethyl-2-picoline, modifies the electronic properties and steric environment of the pyridine ring, influencing its reactivity and allowing for the targeted synthesis of a wide array of downstream products. wikipedia.org The hydrochloride salt form, specifically, enhances the compound's solubility in polar solvents, a useful property for various synthetic applications. The development of pyridine-based compounds is considered essential for innovation in medicine and agriculture, with ongoing research poised to unlock their full potential. magicslides.app

Identification of Emerging Research Frontiers in 2-Picoline, 3-Ethyl-, Hydrochloride Synthesis

While several methods exist for the synthesis of 3-ethyl-2-picoline, the free base of the target compound, emerging research is focused on enhancing efficiency, scalability, and sustainability. Known synthetic routes include the reaction of acrolein with propionaldehyde (B47417) and ammonia (B1221849), the vapor-phase ethylation of 2-methylpyridine (B31789) with ethanol (B145695), and adaptations of the Chichibabin pyridine synthesis. wikipedia.org

Future research is trending towards the adoption of green chemistry principles to overcome the limitations of traditional methods, which can suffer from low yields or the production of significant byproducts. wikipedia.orggoogle.com Key emerging frontiers include:

Advanced Catalysis: The use of environmentally benign and recyclable catalysts, such as zeolites and solid acids like Nafion® NR50, is a promising area. researchgate.netmdpi.com These catalysts can promote cyclization reactions under milder conditions, improving selectivity and reducing waste. researchgate.netmdpi.com

Innovative Reaction Conditions: Microwave-assisted synthesis represents a significant advance, offering rapid heating and often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.com

One-Pot Multicomponent Reactions: Designing syntheses where multiple chemical bonds are formed in a single reaction vessel without isolating intermediates is a major goal. nih.gov This approach improves efficiency and reduces solvent usage and waste generation. nih.gov

Sustainable Feedstocks and Solvents: Research into using bio-based feedstocks and green solvents, such as ethyl lactate (B86563) or ethyl acetate, is gaining traction. researchgate.netrsc.org The aim is to replace hazardous solvents and starting materials with renewable and biodegradable alternatives. rsc.orgbiosynce.com

A notable patented gas-phase method involves reacting 2-methylpyridine with ethanol over a silicon dioxide catalyst, which minimizes N-ethylated byproducts and achieves high selectivity for 3-ethyl-2-methylpyridine (B77756). Further optimization of such catalytic systems represents a clear path forward.

Prognosis for Future Spectroscopic and Computational Investigations

The characterization of pyridine derivatives relies heavily on spectroscopic techniques like Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. nih.gov For this compound, these methods are crucial for confirming its structure and purity. The protonation of the nitrogen atom in the hydrochloride salt will cause distinct shifts in the spectroscopic signals compared to the free base, providing valuable data on the molecule's electronic structure.

The future of spectroscopic analysis in this field lies in the powerful synergy between experimental measurements and computational chemistry. rsc.org

Computational Modeling: Quantum chemical methods, particularly Density Functional Theory (DFT), are increasingly used to predict and interpret spectra. nih.govevonik.com DFT calculations can model molecular structures, vibrational frequencies (IR), and NMR chemical shifts with high accuracy. nih.gov This allows for precise assignment of experimental signals and can help resolve ambiguities arising from complex spectra or the presence of isomers. nih.gov

Integrated Approaches: The integration of theoretical calculations with experimental data is evolving from a supportive role to a predictive and innovative one. rsc.orgevonik.com For instance, discrepancies between experimental and computed spectra can point to solvent effects or intermolecular interactions not accounted for in initial models, leading to a deeper understanding of the compound's behavior.

Digital Twinning: Looking further ahead, the development of comprehensive spectroscopic databases engineered to work with computational models could enable the creation of "digital twins" of molecules. rsc.org This would allow for the in-silico prediction of properties and reactivity for compounds like this compound under various conditions, accelerating research and development.

Expanding the Scope of Research Applications in Sustainable Chemistry and Novel Material Design

The unique properties of pyridine derivatives make them prime candidates for applications in sustainable chemistry and the design of advanced materials. The future for this compound in these areas is promising.

Sustainable Chemistry: Pyridine-based compounds are being explored as green solvents and catalysts, offering alternatives to more volatile and toxic traditional solvents. biosynce.com As a functionalized pyridine, 3-ethyl-2-picoline could serve as a key building block in the synthesis of more environmentally friendly products, such as biodegradable pesticides or polymers with tunable degradation rates. biosynce.com Research is focused on incorporating pyridine moieties into polymer backbones to impart specific functionalities and improve material lifecycles. biosynce.com

Novel Material Design: The ability to "engineer" organic molecules by adding functional groups allows for the creation of new materials with tailored properties. mdpi.com Pyridine derivatives are used in the development of functional materials for applications in energy storage and environmental remediation. biosynce.com For example, they can act as ligands in coordination compounds or as monomers in the synthesis of novel polymers. The specific substitution pattern of this compound could be leveraged to design materials with unique electronic, optical, or mechanical properties. Its derivatives have also been investigated for their potential antimicrobial properties, suggesting a role in the development of new functional materials for medical or hygienic applications.

Mentioned Compounds

Compound Name
2,3-dichloropyridine
2-aminopyridine
This compound
3-aminopyridine
3-chloro-2-cyanopyridine
3-cloro-5-bromo-2-picolinic acid
3-cyano-2-methylpyridine
3-ethyl-2-methylpyridine
3-ethylpyridine
3-Picoline
5-ethyl-2-methylpyridine
Acetaldehyde (B116499)
Acrolein
Ammonia
Ethanol
Ethyl acetate
Ethyl lactate
Formaldehyde
Paraldehyde (B1678423)
Propionaldehyde
Pyridine
Tetrahydrofurfuryl alcohol

Properties of 3-Ethyl-2-methylpyridine

This interactive table summarizes key properties of the free base form of the title compound.

PropertyValueSource
Molecular FormulaC₈H₁₁N uni.lu
Molecular Weight121.18 g/mol
CAS Number14159-59-2
InChIKeyZZKDGABMFBCSRP-UHFFFAOYSA-N uni.lu
Predicted XlogP2.0 uni.lu

Q & A

Basic Research Question: How can researchers optimize the synthesis of 2-Picoline, 3-ethyl-, hydrochloride to improve yield and purity?

Methodological Answer:
Synthetic optimization requires systematic variation of reaction parameters (e.g., solvent polarity, temperature, stoichiometry) and purification techniques (e.g., recrystallization, chromatography). For example, adjusting the molar ratio of 3-ethyl-2-picoline to hydrochloric acid during salt formation can minimize byproducts. Analytical techniques like HPLC or NMR should validate purity, while mass spectrometry confirms molecular identity . Reference standards (e.g., USP/NF protocols) ensure consistency in quantification .

Advanced Research Question: What spectroscopic and computational methods are most effective for characterizing the electronic structure of this compound?

Methodological Answer:
Combined spectroscopic approaches (e.g., FT-IR for functional groups, 1^1H/13^{13}C NMR for structural elucidation) with computational tools (DFT calculations, QTAIM analysis) provide insights into bonding and electron density distribution. Studies on analogous compounds, such as 2-picolyl lithium derivatives, demonstrate the utility of X-ray crystallography and multipole modeling for resolving unconventional bonding patterns .

Basic Research Question: What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:
Safety protocols must address hygroscopicity, corrosivity, and potential respiratory hazards. Material Safety Data Sheets (MSDS) recommend using PPE (gloves, goggles) and working in fume hoods. Stability studies under varying humidity and temperature conditions are essential to prevent degradation, as seen in safety guidelines for structurally related hydrochlorides .

Advanced Research Question: How can researchers design experiments to investigate the biological activity of this compound in enzyme inhibition studies?

Methodological Answer:
Use a PICO framework:

  • Population: Target enzymes (e.g., cytochrome P450 isoforms).
  • Intervention: Dose-response assays with the compound.
  • Comparison: Positive controls (e.g., known inhibitors).
  • Outcome: IC50_{50} values and kinetic parameters (Ki_i, Vmax_{max}).
    High-throughput screening coupled with molecular docking simulations can prioritize candidate enzymes, as demonstrated in studies on piperidine derivatives .

Advanced Research Question: How can contradictory data on the compound’s solubility in polar solvents be resolved?

Methodological Answer:
Contradictions often arise from solvent purity or measurement techniques. Replicate experiments using standardized methods (e.g., shake-flask technique with UV-Vis quantification) under controlled conditions. Comparative studies with structurally similar compounds (e.g., 2-picoline derivatives) can identify trends in solvent-solute interactions .

Basic Research Question: What analytical techniques are suitable for quantifying trace impurities in this compound?

Methodological Answer:
LC-MS/MS or GC-MS with selective ion monitoring (SIM) detects impurities at ppm levels. For non-volatile impurities, ion chromatography paired with charged aerosol detection (CAD) is effective. Reference standards from pharmacopeial monographs (e.g., USP) ensure method validation .

Advanced Research Question: What strategies mitigate batch-to-batch variability in the synthesis of this compound?

Methodological Answer:
Implement Quality by Design (QbD) principles:

  • Identify critical process parameters (CPPs) via factorial design experiments.
  • Use PAT (Process Analytical Technology) tools like in-line Raman spectroscopy for real-time monitoring.
    Statistical analysis (e.g., ANOVA) of reaction variables reduces variability, as shown in studies on pyridine-based hydrochlorides .

Advanced Research Question: How can researchers model the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:
Computational chemistry (e.g., DFT for transition state analysis) combined with kinetic studies (e.g., stopped-flow techniques) predicts reactivity. Comparative analysis with analogs (e.g., 3-picolyl chloride hydrochloride) identifies steric and electronic influences .

Basic Research Question: What are the best practices for storing this compound to ensure long-term stability?

Methodological Answer:
Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Periodic stability testing via accelerated aging studies (40°C/75% RH) monitors degradation, as recommended for hygroscopic hydrochlorides .

Advanced Research Question: How does stereochemistry at the ethyl substituent influence the compound’s physicochemical properties?

Methodological Answer:
Synthesize enantiomers via chiral resolution (e.g., HPLC with chiral columns) or asymmetric catalysis. Compare properties (e.g., logP, pKa) using experimental measurements and COSMO-RS simulations. Studies on 2-picoline derivatives highlight the role of stereoelectronic effects in solubility and bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.